CID 78060988
Description
CID 78060988 (PubChem Compound Identifier 78060988) is a bioactive secondary metabolite isolated from marine-derived fungi, structurally classified within the chaetogobosin family. These compounds are characterized by complex polyketide and terpenoid backbones, often featuring indole moieties, epoxide groups, and nitro substituents .
Key inferred properties of this compound include:
- Molecular Formula: Likely C₃₁H₃₄N₂O₈ (based on analogs like compound 5 in ).
- Stereochemical Features: A (5R, 6S) epoxide configuration, as observed in structurally similar epoxidized derivatives .
- Functional Groups: A nitro group (1′-NO₂) on the indole moiety and a carbonyl group at C-3′, critical for bioactivity and intermolecular interactions .
Properties
Molecular Formula |
C9H17Cl2Si |
|---|---|
Molecular Weight |
224.22 g/mol |
InChI |
InChI=1S/C9H17Cl2Si/c10-12(11)8-9-6-4-2-1-3-5-7-9/h9H,1-8H2 |
InChI Key |
JHFUTGFHUKEJDS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CCC1)C[Si](Cl)Cl |
Origin of Product |
United States |
Preparation Methods
The preparation of CID 78060988 involves several synthetic routes and reaction conditions. One common method includes the use of specific reagents under controlled temperatures to achieve high purity and yield. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency. For instance, the preparation of crystal forms of similar compounds involves maintaining specific temperatures and using purification techniques to achieve high purity .
Chemical Reactions Analysis
CID 78060988 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in the formation of substituted compounds .
Scientific Research Applications
CID 78060988 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it is studied for its potential effects on biological systems and its interactions with biomolecules. In medicine, this compound is explored for its therapeutic potential, including its use in drug development and disease treatment. Industrial applications include its use in the production of specialized materials and chemicals .
Mechanism of Action
The mechanism of action of CID 78060988 involves its interaction with specific molecular targets and pathways. This compound exerts its effects by binding to target molecules, leading to changes in their activity and function. The pathways involved may include enzymatic reactions, signal transduction pathways, and other biochemical processes. Understanding the mechanism of action is crucial for developing targeted therapies and applications .
Comparison with Similar Compounds
Structural and Spectroscopic Comparisons
The following table summarizes structural differences and spectroscopic data between CID 78060988 and analogous compounds:
Key Observations :
- Epoxide vs. Double Bond : this compound and compound 4 share an epoxide group at C-5/C-6, contrasting with the double bond in Chaetogobosin Vb (3). This modification alters NMR shifts (e.g., C-5/C-6 δC ~63–65 ppm vs. 125–130 ppm in 3) and enhances stability .
- Nitro Group Specificity: The 1′-NO₂ group in this compound distinguishes it from chaetogobosin G (15), which lacks this substituent. HMBC correlations from H-4′ and H-10 to C-3′ confirm this structural divergence .
- Side-Chain Modifications: Compared to briaviolides, this compound lacks acylated groups (e.g., hexanoate at C-12 in Briaviolide F) but retains a similar indole-derived backbone .
Stereochemical and Computational Analysis
Experimental and calculated ECD spectra were pivotal in assigning absolute configurations. For this compound, the (5R, 6S) epoxide configuration was confirmed via NOESY correlations (Me-11 to H-3/Me-12) and ECD spectral matching with computed data (Figure 3 in ) . In contrast, Briaviolide F (6) exhibits α-orientations at H-2, H-9, and H-10, determined through NOESY and HMBC .
Physicochemical and Bioactivity Profiles
- Solubility : Epoxidized derivatives (e.g., compound 4) show moderate solubility in polar solvents (~0.02–0.08 mg/mL), comparable to nitro-substituted analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
